![molecular formula C67H107NO18 B1260462 (5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione](/img/structure/B1260462.png)
(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lienomycin is a macrolide.
Scientific Research Applications
Synthesis and Chemical Reactions
One area of scientific research involving complex organic compounds, similar to the one inquired about, includes the synthesis of various chemical structures and their reactions. For instance, studies have explored the synthesis and reactions of compounds like 3-trimethylsilyloxy-1-(furan-3-yl)butadiene, which undergo regio- and stereoselective reactions in the presence of L-proline, leading to the formation of various complex structures (Mironov, Bagryanskaya, & Shults, 2016). Similarly, the synthesis of 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and its relative stereochemistry established by X-ray crystallography demonstrates the intricate nature of organic synthesis and the importance of stereochemical considerations (Collins, Fallon, & McGeary, 1994).
Antitumor Activity
In the field of medicinal chemistry, the antitumor activities of various derivatives of complex organic compounds are a significant research area. For example, studies have been conducted on the antitumor activities of ailanthone derivatives, demonstrating their potential as potent inhibitors of protein synthesis in cancer cells (Kato et al., 1988).
Corrosion Inhibition
Another application is in materials science, where derivatives of organic compounds are studied for their corrosion inhibition properties. For instance, the study of the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl shows the potential of these compounds in protecting materials against corrosion (Chafiq et al., 2020).
Properties
Molecular Formula |
C67H107NO18 |
|---|---|
Molecular Weight |
1214.6 g/mol |
IUPAC Name |
(5E,7E,9E,11E,13E,19E,23Z,35E)-44-[(1E,5E)-11-amino-4,8-dihydroxyundeca-1,5-dienyl]-23-but-3-enyl-16,18,30,32,34,38,40,42-octahydroxy-15,17,27-trimethyl-26-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1-oxacyclotetratetraconta-5,7,9,11,13,19,23,35-octaene-2,28-dione |
InChI |
InChI=1S/C67H107NO18/c1-6-7-25-49-26-18-19-34-59(77)47(4)63(80)45(2)24-16-14-12-10-8-9-11-13-15-17-35-62(79)85-58(33-22-29-50(69)27-20-28-51(70)32-23-38-68)43-56(75)41-54(73)39-52(71)30-21-31-53(72)40-55(74)42-57(76)44-60(78)46(3)61(37-36-49)86-67-66(83)65(82)64(81)48(5)84-67/h6,8-16,19-22,24,27,31,33-34,36,45-48,50-59,61,63-67,69-77,80-83H,1,7,17-18,23,25-26,28-30,32,35,37-44,68H2,2-5H3/b10-8+,11-9+,14-12+,15-13+,24-16+,27-20+,31-21+,33-22+,34-19+,49-36- |
InChI Key |
YUGKVAOWNQMSPU-UAGSSESZSA-N |
Isomeric SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/CCC(=O)OC(CC(CC(CC(C/C=C/C(CC(CC(CC(=O)C(C(C/C=C(\CC/C=C/C(C(C1O)C)O)/CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)/C=C/CC(/C=C/CC(CCCN)O)O |
SMILES |
CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O |
Synonyms |
lienomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




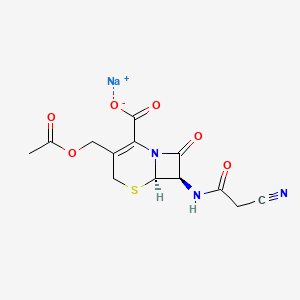
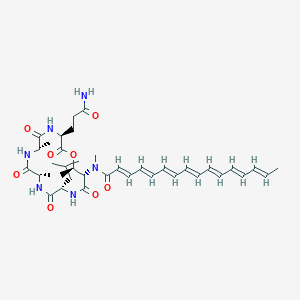

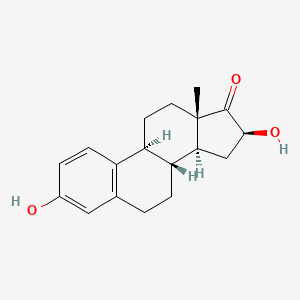
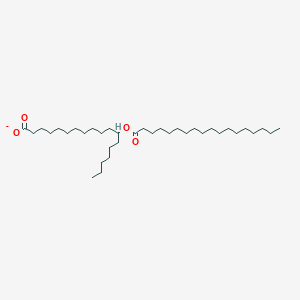
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
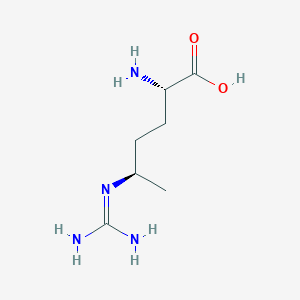

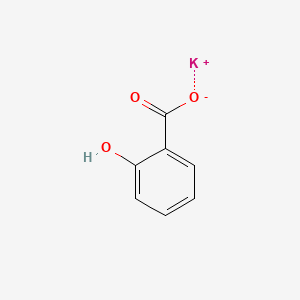
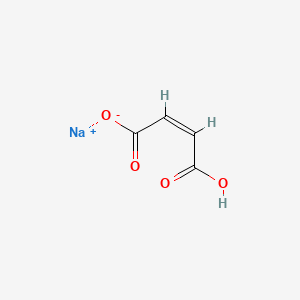

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
